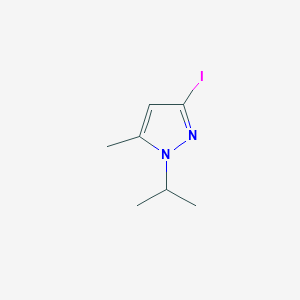

3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole

Description

The Significance of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis and Heterocyclic Chemistry Research

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern organic chemistry. orientjchem.orgpharmajournal.netnih.gov Their unique structural and electronic properties have established them as essential scaffolds in numerous applications. pharmajournal.netglobalresearchonline.net The pyrazole nucleus is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and antitumor properties. orientjchem.orgnih.govglobalresearchonline.netresearchgate.net Well-known pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant feature a pyrazole core, underscoring the pharmacological potential of this heterocyclic system. nih.gov

Beyond medicine, pyrazole derivatives are integral to the agrochemical industry, where they are used in the development of insecticides and fungicides. orientjchem.org Their utility also extends to materials science, with applications in dyes and fluorescent substances. globalresearchonline.net The versatility of the pyrazole ring stems from its aromatic nature and the reactivity of its constituent atoms, which allows for extensive functionalization. orientjchem.orgpharmajournal.net Chemists have developed a vast toolbox of synthetic methods to access substituted pyrazoles, including cyclocondensation reactions, dipolar cycloadditions, and multicomponent reactions, making them readily accessible building blocks for complex molecular architectures. nih.gov

Strategic Importance of Halogenated Pyrazoles as Synthetic Intermediates

Within the vast family of pyrazole derivatives, halogenated pyrazoles stand out as exceptionally valuable synthetic intermediates. The introduction of a halogen atom (F, Cl, Br, I) onto the pyrazole ring provides a reactive handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. arkat-usa.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated position. rsc.orgnih.gov

This capability is of paramount strategic importance in organic synthesis, as it enables the modular construction of complex molecules. Starting with a halogenated pyrazole, chemists can systematically introduce a wide variety of substituents, including aryl, alkyl, and alkynyl groups. nih.govnih.gov Iodinated pyrazoles are particularly prized for this purpose due to the high reactivity of the carbon-iodine bond, which often leads to efficient coupling under mild reaction conditions. nih.gov The synthesis of these iodo-pyrazoles can be achieved through several methods, including the direct iodination of a pyrazole ring using an iodinating agent or by building the ring from pre-functionalized precursors. arkat-usa.orgnih.gov The ability to selectively introduce functionality makes halogenated pyrazoles powerful building blocks for creating libraries of novel compounds for drug discovery and materials science research. arkat-usa.orgrsc.org

Structural Uniqueness and Potential Research Trajectories for 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

The strategic placement of these groups points toward clear research trajectories. The primary avenue of investigation for this compound is its use as a building block in synthetic organic chemistry. Researchers can leverage the reactive C-I bond to couple this pyrazole core with a diverse range of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or other organometallic reagents. This would allow for the synthesis of a library of novel 1,3,5-substituted pyrazoles, which could then be screened for potential biological activities or evaluated for applications in materials science. The presence of the isopropyl and methyl groups provides a stable and well-defined scaffold upon which to build molecular complexity.

Table 1: Physicochemical Properties of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁IN₂ |

| Molecular Weight | 250.08 g/mol |

| IUPAC Name | 3-iodo-5-methyl-1-propan-2-ylpyrazole |

| CAS Number | 1354706-90-3 |

| Canonical SMILES | CC1=CC(=NN1C(C)C)I |

| InChI Key | QWRLJXHNBJEZCD-UHFFFAOYSA-N |

Data sourced from PubChem CID 66509454. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | Main subject of the article |

| Celecoxib | Example of a pyrazole-containing drug |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-6(3)4-7(8)9-10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRLJXHNBJEZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242382 | |

| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-90-3 | |

| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 1 Isopropyl 5 Methyl 1h Pyrazole and Its Structural Analogues

Direct Iodination Strategies on Pre-formed Pyrazole (B372694) Rings

The direct introduction of an iodine atom onto a pre-formed pyrazole ring, such as 1-isopropyl-5-methyl-1H-pyrazole, is a primary strategy for synthesizing the target compound. This approach relies on the C-H functionalization of the heterocyclic ring.

Regioselective Iodination Approaches at the C-3 Position of Pyrazoles

The regioselectivity of electrophilic substitution on the pyrazole ring is a critical consideration. The C-4 position is generally the most nucleophilic and, therefore, the most common site for electrophilic attack. mdpi.comresearchgate.net However, specific strategies can be employed to target other positions. While direct C-3 iodination is less common than C-4 or C-5 functionalization, it can be achieved by carefully selecting the iodinating agent and reaction conditions. In contrast, functionalization at the C-5 position is often accomplished through a directed metalation approach, which involves deprotonation with a strong base like n-BuLi to form a lithium pyrazolide, followed by quenching with an iodine source. rsc.orgrsc.orgresearchgate.net

Employment of Electrophilic Iodine Reagents (e.g., I2/CAN, Iodine/TBHP)

A variety of electrophilic iodine reagents have been successfully used for the iodination of pyrazoles. These systems typically involve molecular iodine (I₂) activated by an oxidizing agent.

Commonly used electrophilic iodination systems include:

Iodine/Ceric Ammonium (B1175870) Nitrate (B79036) (I₂/CAN) : This system is effective for the iodination of pyrazoles, although it often shows high regioselectivity for the C-4 position. rsc.orgrsc.org For example, the reaction of 1-aryl-3-CF₃-1H-pyrazoles with I₂/CAN in refluxing acetonitrile (B52724) leads exclusively to the corresponding 4-iodo derivatives. rsc.org

Iodine/Iodic Acid (I₂/HIO₃) : This combination serves as an efficient system for iodinating pyrazoles, including those with deactivating groups. mdpi.com It has been used to prepare 4-iodopyrazoles for subsequent coupling reactions. mdpi.com

N-Iodosuccinimide (NIS) : NIS is a widely used and convenient source of electrophilic iodine. mdpi.com It can be used in various solvents, including trifluoroacetic acid, to achieve iodination, sometimes at elevated temperatures for less reactive substrates. researchgate.net

Other Systems : Other effective reagents include combinations like I₂–NaI–K₂CO₃ in aqueous ethanol (B145695) and trifluoroperacetic acid-mediated iodination, the latter being powerful enough to introduce multiple iodine atoms onto a single molecule. mdpi.comnih.gov A newer, environmentally friendly method utilizes in-situ generated nitrogen triiodide for C-I bond formation on pyrazole derivatives. sciforum.net

Table 1: Electrophilic Iodination Reagents for Pyrazole Scaffolds

| Reagent System | Typical Substrate | Position Selectivity | Reference |

|---|---|---|---|

| I₂ / Ceric Ammonium Nitrate (CAN) | 1-Aryl-3-CF₃-pyrazoles | C-4 | rsc.orgrsc.org |

| I₂ / Iodic Acid (HIO₃) | Pyrazoles | C-4 | mdpi.commdpi.com |

| N-Iodosuccinimide (NIS) | 1-Aryl-3-CF₃-pyrazoles | C-4 | researchgate.net |

| I₂ / H₂O₂ | 1,3-Dimethylpyrazole | C-4 | stackexchange.com |

| I₂ / KIO₃ / H₂SO₄ | Pyrazole, 3-Nitropyrazole | C-4 | researchgate.net |

Metal-Mediated or Catalytic Iodination Protocols

Transition-metal catalysis offers a powerful alternative for the direct C-H functionalization of pyrazoles. researchgate.netnih.govrsc.org Palladium-catalyzed reactions, in particular, have been developed for C-H iodination. A notable example is the Pd(II)-catalyzed ortho-C–H iodination using molecular iodine (I₂) as the sole oxidant. This method is compatible with a wide array of heterocycles, including pyrazoles, and typically relies on a directing group to guide the catalyst to the desired C-H bond. acs.org While many directing-group strategies target C-5 functionalization, the choice of catalyst, ligands, and directing group can influence the regiochemical outcome.

Electrochemical Iodination Methods for Pyrazole Scaffolds

Electrosynthesis provides a green and efficient alternative to chemical oxidants for pyrazole iodination. mdpi.com These methods typically involve the anodic oxidation of an iodine source, such as potassium iodide, to generate a reactive iodinating species in situ. mdpi.comrsc.org This electrochemically generated species then reacts with the pyrazole substrate. For instance, the electrogeneration of KIO₃ at a NiO(OH) anode can lead to the formation of HOI, which effectively iodinates pyrazoles with yields ranging from 74–93%. mdpi.com Studies on the electrochemical iodination of various pyrazole derivatives have shown that high yields of 4-iodopyrazoles can be obtained, though the efficiency can be reduced by the presence of electron-withdrawing groups on the pyrazole ring. researchgate.net

De Novo Pyrazole Core Construction Incorporating Iodo, Isopropyl, and Methyl Moieties

An alternative to direct iodination is the construction of the pyrazole ring from acyclic precursors that already contain the necessary iodo, isopropyl, and methyl functionalities. This approach, often called de novo synthesis, builds the heterocyclic core through cyclization reactions.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazine (B178648) Derivatives

The most classic and versatile method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.govbeilstein-journals.org To synthesize 3-iodo-1-isopropyl-5-methyl-1H-pyrazole via this route, one would react an appropriately substituted 1,3-dicarbonyl compound with isopropylhydrazine.

The key starting materials for this synthesis would be:

Hydrazine derivative : Isopropylhydrazine.

1,3-Dicarbonyl compound : An iodinated β-diketone, specifically 2-iodo-pentane-2,4-dione.

The reaction proceeds via condensation, where the more nucleophilic nitrogen of isopropylhydrazine attacks one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization—determining which nitrogen atom of the hydrazine becomes N-1 of the pyrazole—is a crucial factor, influenced by the reaction conditions and the electronic and steric nature of the substituents on both reactants. nih.gov Furthermore, iodine has been employed as a catalyst and halogenating agent in cascade reactions that form functionalized pyrazoles from 1,3-dicarbonyls and thiohydrazides, indicating that the iodo group can be incorporated during the cyclization process itself. researchgate.netrsc.orgchem960.com

Table 2: Proposed De Novo Synthesis of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

| Reactant 1 (Hydrazine) | Reactant 2 (1,3-Dicarbonyl) | Product | Synthesis Type | Reference |

|---|---|---|---|---|

| Isopropylhydrazine | 2-Iodo-pentane-2,4-dione | 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | Knorr Pyrazole Synthesis | nih.govnih.gov |

Annulation Reactions Involving Alkynes and Other Unsaturated Precursors

Annulation reactions, particularly those involving alkynes, offer a powerful and versatile route to the pyrazole nucleus. rsc.org Transition-metal-catalyzed alkyne annulations, for instance, can construct diverse cyclic frameworks with high efficiency. du.edursc.org A common strategy is the [3+2] cycloaddition of a diazo compound with an alkyne. For the synthesis of pyrazoles with specific substitution patterns, the reaction of acetylenic ketones with substituted hydrazines is highly effective and often proceeds with excellent regioselectivity, yielding single pyrazole isomers in high yields. researchgate.net

Another approach involves the reaction of terminal alkynes with hydrazines. For example, the reaction of terminal alkynes with n-BuLi, followed by treatment with aldehydes and subsequently molecular iodine and hydrazines, can produce 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. nih.gov The choice of precursors is critical for controlling the final substitution pattern. For instance, to achieve a 1,5-disubstituted pyrazole, the reaction between a substituted hydrazine and an unsymmetrical α,β-unsaturated carbonyl compound can be employed, where the regioselectivity is governed by the nature of the substituents. nih.gov

A particularly relevant method for the synthesis of the 1-isopropyl-5-methyl-1H-pyrazole core is the cyclocondensation of isopropylhydrazine with pentane-2,4-dione. This reaction typically proceeds with high regioselectivity to afford the desired 1,5-disubstituted pyrazole. nih.gov

Table 1: Comparison of Alkyne Annulation Strategies for Pyrazole Synthesis

| Method | Precursors | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Acetylenic Ketone Cyclization | Acetylenic ketones, Substituted hydrazines | Often catalyst-free, thermal conditions | High regioselectivity, excellent yields researchgate.net |

| Terminal Alkyne-Hydrazine Reaction | Terminal alkynes, Aldehydes, Hydrazines | n-BuLi, I2 | High regioselectivity for 3,5-disubstitution organic-chemistry.org |

| β,γ-Unsaturated Hydrazone Cyclization | β,γ-Unsaturated hydrazones | Copper catalyst, aerobic oxidation | Broad substrate scope nih.gov |

Strategies for N-Alkylation with Isopropyl Groups

The introduction of an isopropyl group at the N-1 position of the pyrazole ring can be achieved through direct N-alkylation of a pre-formed pyrazole. However, the alkylation of pyrazoles bearing a proton on a ring nitrogen can result in a mixture of regioisomers. The regioselectivity of N-alkylation is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent. figshare.com

For the introduction of a bulky isopropyl group, steric hindrance plays a significant role in directing the alkylation to the less hindered nitrogen atom. figshare.com A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions (K2CO3 in DMSO) has demonstrated that regioselective N1-alkylation can be achieved. figshare.com Another approach involves the use of protecting groups. For example, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can control the regioselectivity of N-alkylation. nih.gov

More advanced and highly selective methods are also being developed. For instance, enzyme-catalyzed alkylation has shown unprecedented regioselectivity. A two-enzyme cascade system, using haloalkanes as precursors, has been used for the methylation, ethylation, and propylation of pyrazoles with greater than 99% regioselectivity. nih.gov While not explicitly demonstrated for isopropylation, this approach highlights the potential of biocatalysis for highly selective N-alkylation.

A plausible route to 3-iodo-1-isopropyl-5-methyl-1H-pyrazole would involve the initial synthesis of 3-iodo-5-methyl-1H-pyrazole, followed by N-isopropylation. The iodination of the pyrazole ring prior to N-alkylation can influence the regioselectivity of the subsequent alkylation step.

Directed Introduction of the Methyl Group at the C-5 Position

The regioselective introduction of a methyl group at the C-5 position is a critical step in the synthesis of the target molecule. In the classical Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers. However, the reaction of pentane-2,4-dione with isopropylhydrazine reliably yields 1-isopropyl-5-methyl-1H-pyrazole as the major product due to the differing reactivity of the two carbonyl groups. nih.gov

Alternatively, transition-metal-catalyzed C-H functionalization offers a modern approach to directly install alkyl groups onto a pre-formed pyrazole ring. rsc.orgresearchgate.net While arylation of pyrazoles at the C-5 position is well-documented, direct C-H methylation is more challenging. researchgate.netresearchgate.net The inherent reactivity of the pyrazole ring favors electrophilic substitution at the C-4 position, while the C-5 proton is the most acidic, making it susceptible to deprotonation and subsequent functionalization. researchgate.net Palladium-catalyzed C-H allylation and benzylation of pyrazoles bearing electron-withdrawing groups at the C-4 position have been shown to proceed selectively at the C-5 position. researchgate.net

For the synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, the most straightforward approach to ensure the correct placement of the methyl group is to start with a precursor that already contains the methyl group in the desired position, such as pentane-2,4-dione. Subsequent iodination at the C-3 position can then be performed on the 1-isopropyl-5-methyl-1H-pyrazole intermediate. Iodination of 1-alkyl-5-methylpyrazoles is often achieved with high regioselectivity at the C-3 or C-4 position depending on the reaction conditions and the directing influence of the existing substituents. Reagents such as N-iodosuccinimide (NIS) are commonly employed for this transformation. calibrechem.comcommonorganicchemistry.comiofina.comorganic-chemistry.orgwikipedia.org

Advanced and Sustainable Synthetic Techniques for Pyrazoles

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds, including pyrazoles. These advanced techniques offer numerous advantages over traditional methods, such as reduced reaction times, increased yields, and improved safety profiles.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netrsc.orgdergipark.org.tr For pyrazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.netnih.gov

The condensation of hydrazines with 1,3-dicarbonyl compounds, a cornerstone of pyrazole synthesis, is particularly amenable to microwave assistance. nih.gov Solvent-free microwave-assisted synthesis of pyrazoles has also been reported, further enhancing the green credentials of this technique. mdpi.com For example, the reaction of β-arylchalcones with hydrazine hydrate (B1144303) under microwave irradiation leads to the formation of 3,5-diaryl-1H-pyrazoles. nih.gov Microwave-assisted 1,3-dipolar cycloaddition reactions have also been successfully employed for the regioselective synthesis of pyrazoles. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Condensation of Hydrazine and 1,3-Diketone | 12-16 hours, 37-49% | 4-7 minutes, 54-81% | nih.gov |

| 1,3-Dipolar Cycloaddition | Thermal conditions, hours | 10-30 minutes, high yield | researchgate.net |

Continuous Flow Chemistry Methodologies for Scalable Synthesis

Continuous flow chemistry has gained prominence as a highly efficient and scalable method for chemical synthesis. mdpi.com Performing reactions in a continuous flow reactor offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and straightforward scalability. mdpi.comnih.gov

Several continuous flow methodologies have been developed for the synthesis of pyrazoles. nih.govmdpi.comrsc.org For example, a multi-step continuous flow setup has been reported for the conversion of anilines into pyrazole products. nih.gov This system allows for the in situ generation and use of reactive intermediates, avoiding their isolation and storage. nih.gov Flow chemistry has also been successfully applied to the synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and hydroamination. rsc.org

The scalability of continuous flow synthesis is a key advantage for industrial applications. By simply extending the operation time of the reactor, large quantities of the desired product can be produced. rsc.org For instance, a multi-column approach in a continuous flow system has been used to scale up the synthesis of 2-pyrazolines, achieving a productivity of 3.1 g/h. rsc.org This demonstrates the potential of flow chemistry for the large-scale production of pyrazole-based compounds like 3-iodo-1-isopropyl-5-methyl-1H-pyrazole.

Principles of Green Chemistry in Pyrazole Synthesis (e.g., solvent selection, atom economy)

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazoles to develop more sustainable and environmentally benign processes. rsc.orgthieme-connect.comjetir.orgnih.govresearchgate.net Key aspects of green chemistry in pyrazole synthesis include the use of safer solvents, the development of catalyst-free or recyclable catalyst systems, and the design of reactions with high atom economy.

Solvent Selection: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Several methods for pyrazole synthesis in aqueous media have been reported, including multicomponent reactions that proceed with high efficiency in water. rsc.orgthieme-connect.commdpi.com Solvent-free reaction conditions, often combined with microwave irradiation, represent another important green strategy. rsc.orgmdpi.com

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis as they minimize waste generation. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgmdpi.com

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry. rsc.orgnih.gov In pyrazole synthesis, various green catalysts have been employed, including nano-ZnO, magnetic Fe3O4 nanoparticles, and silicotungstic acid. jetir.orgmdpi.com These catalysts can often be easily separated from the reaction mixture and reused, reducing waste and cost. Catalyst-free reactions, where possible, are an even greener alternative. mdpi.com

By adhering to these principles, the synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole and its analogs can be designed to be not only efficient and selective but also environmentally responsible.

Comparative Analysis and Optimization of Synthetic Routes for 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

The preparation of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole primarily involves two key transformations: the construction of the 1-isopropyl-5-methyl-1H-pyrazole core and the subsequent introduction of an iodine atom at the C3 position. The efficiency and regioselectivity of the iodination step are critical for the successful synthesis of the target compound. Two principal routes are considered and compared here: direct electrophilic iodination and a deprotonation-iodination sequence.

Route 1: Knorr Pyrazole Synthesis followed by Direct Electrophilic Iodination

This is a classical and widely used approach for pyrazole synthesis. nih.gov

Step 1: Synthesis of 1-isopropyl-5-methyl-1H-pyrazole. This precursor is typically synthesized via the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this case, pentane-2,4-dione is reacted with isopropylhydrazine. The reaction is generally carried out in a suitable solvent such as ethanol or acetic acid, and often proceeds with good yield. The use of an acid catalyst can sometimes be employed to enhance the reaction rate. nih.govresearchgate.net A solvent-free approach, heating the neat reactants, has also been reported for the synthesis of similar pyrazoles, offering a greener alternative with high yields.

Step 2: Direct Electrophilic Iodination. The 1-isopropyl-5-methyl-1H-pyrazole is then subjected to direct iodination. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. nih.gov However, the regioselectivity of this reaction is highly dependent on the iodinating agent and reaction conditions. Common reagents for this transformation include molecular iodine (I₂) in the presence of an oxidizing agent such as iodic acid (HIO₃) or ceric ammonium nitrate (CAN). nih.govevitachem.com N-Iodosuccinimide (NIS) is another effective iodinating agent for pyrazoles. nih.gov The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. Therefore, direct iodination of 1-isopropyl-5-methyl-1H-pyrazole might lead to a mixture of products, with the 4-iodo isomer being a significant, if not the major, product. To achieve C3-iodination, the C4-position would need to be blocked, or specific reaction conditions that favor C3-iodination would need to be developed.

Route 2: Knorr Pyrazole Synthesis followed by Deprotonation and Iodination

This route also begins with the synthesis of the pyrazole precursor as in Route 1.

Step 1: Synthesis of 1-isopropyl-5-methyl-1H-pyrazole. The synthesis of 1-isopropyl-5-methyl-1H-pyrazole is carried out as described in Route 1, typically through the condensation of pentane-2,4-dione and isopropylhydrazine.

Step 2: Deprotonation followed by Iodination. This method offers a more regioselective approach to C3-iodination. The strategy involves the deprotonation of the pyrazole ring at the most acidic position using a strong base, followed by quenching the resulting anion with an iodine source. For 1-substituted pyrazoles, the C5 proton is generally the most acidic. However, in 1,5-disubstituted pyrazoles, the C3 proton can be selectively abstracted under appropriate conditions. The use of a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can generate the 3-lithiated pyrazole species. evitachem.com This intermediate is then reacted with elemental iodine (I₂) to afford the desired 3-iodo-1-isopropyl-5-methyl-1H-pyrazole. This method generally provides high regioselectivity for the C3 position, minimizing the formation of the 4-iodo isomer. evitachem.com

Comparative Analysis and Optimization

The choice between these two synthetic routes depends on several factors, including the desired purity of the final product, scalability, and the availability and handling of reagents.

| Feature | Route 1: Direct Electrophilic Iodination | Route 2: Deprotonation and Iodination |

| Regioselectivity | Potentially low, may yield a mixture of 3- and 4-iodo isomers. | High for the C3 position. evitachem.com |

| Reagents | I₂, oxidizing agent (e.g., CAN, HIO₃), or NIS. nih.govevitachem.comnih.gov | Strong base (e.g., n-BuLi), I₂. evitachem.com |

| Reaction Conditions | Generally milder, often at room temperature or with gentle heating. | Requires cryogenic temperatures (-78 °C) and inert atmosphere. |

| Work-up and Purification | May require chromatographic separation of isomers. | Typically simpler work-up, but requires quenching of the strong base. |

| Scalability | Can be challenging to control regioselectivity on a larger scale. | Scalable with appropriate equipment for low-temperature reactions. |

| Key Advantage | Milder reaction conditions. | High regioselectivity. |

| Key Disadvantage | Poor regioselectivity. | Requires cryogenic conditions and handling of pyrophoric reagents. |

Optimization of Synthetic Routes:

For Route 1 , optimization would focus on finding a specific set of reagents and conditions that favor C3-iodination. This could involve exploring different solvents, temperatures, and combinations of iodine sources and activators. However, achieving high selectivity for the less reactive C3 position via direct electrophilic substitution remains a significant challenge.

For Route 2 , optimization would involve fine-tuning the deprotonation step. This includes the choice of the organolithium base, the solvent system (typically anhydrous THF), and the reaction time and temperature to ensure complete and regioselective lithiation at the C3 position. The subsequent iodination step is usually rapid and high-yielding.

Reactivity and Derivatization Pathways of 3 Iodo 1 Isopropyl 5 Methyl 1h Pyrazole

Cross-Coupling Reactions of the Iodo Substituent at C-3

The iodo group at the C-3 position is the most reactive site for transition-metal-catalyzed cross-coupling reactions, providing a powerful platform for the construction of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions.

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis for forming C-C bonds. For 3-iodopyrazole derivatives, these methods enable the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-iodopyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. While highly effective for many halo-heterocycles, the Suzuki-Miyaura coupling of unprotected N-H pyrazoles can be challenging, often necessitating N-protection to prevent catalyst inhibition. However, the N-isopropyl group in the target compound circumvents this issue, allowing for efficient coupling.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ / K₂CO₃ | K₂CO₃ | Dioxane/H₂O | 100 | Good | |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 80 | High | |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | Moderate to High |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 3-iodopyrazole with a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base. The reaction is highly efficient for iodopyrazoles, providing a direct route to 3-alkynylpyrazole derivatives.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | High | |

| Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 60 | Good to High | |

| PdCl₂(MeCN)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | High |

Negishi Coupling: The Negishi coupling employs organozinc reagents as the nucleophilic partner, which are known for their high reactivity and functional group tolerance. This method is particularly effective for creating C-C bonds with iodopyrazoles, even with complex or sensitive substrates. The reaction is catalyzed by a palladium complex, often with phosphine ligands.

| Catalyst System | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | Aryl-ZnCl | THF | 65 | Good | |

| PdCl₂(dppf) | Alkyl-ZnBr | DMF | Room Temp. to 50 | Moderate to Good | |

| Pd₂(dba)₃ / PCyp₃ | Primary Alkyl-ZnI | THF/NMP | 80 | High |

Stille Coupling: This reaction utilizes organostannanes (organotin compounds) as coupling partners. A key advantage of the Stille coupling is the inertness of organostannanes to many reaction conditions, allowing for a broad substrate scope. Palladium catalysts, such as Pd(PPh₃)₄, are commonly used. The primary drawback is the toxicity of the tin reagents and byproducts.

| Catalyst System | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | Vinyl-SnBu₃ | Toluene | 110 | Good | |

| PdCl₂(PPh₃)₂ | Aryl-SnMe₃ | Dioxane | 100 | High | |

| As-cat/Pd₂(dba)₃ | Heteroaryl-SnBu₃ | DMF | 80 | Good to High |

Copper-catalyzed couplings offer a valuable alternative to palladium-based systems, particularly for the formation of C-N, C-O, and C-S bonds.

Ullmann Coupling: The classic Ullmann condensation involves the copper-promoted reaction of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. Traditional Ullmann reactions often require harsh conditions (high temperatures). However, modern protocols frequently employ ligands, such as 1,10-phenanthroline or L-proline, which facilitate the reaction under milder conditions. This method can be used to couple 3-iodo-1-isopropyl-5-methyl-1H-pyrazole with various O- and N-nucleophiles.

Chan-Lam Coupling: The Chan-Lam coupling is a versatile copper-catalyzed reaction that forms C-heteroatom bonds by coupling arylboronic acids with N-H or O-H containing compounds. Unlike the Suzuki reaction, which forms C-C bonds, the Chan-Lam reaction is oxidative and typically uses Cu(OAc)₂ as the catalyst, often in the presence of a base like pyridine or triethylamine, and can be run open to the air. This allows for the direct N-arylation or O-arylation of pyrazoles if starting from an N-H pyrazole (B372694), or more relevantly for the subject compound, the coupling of the 3-iodo position with amines and alcohols, though this is less common than C-N/C-O coupling with boronic acids.

Achieving stereoselectivity in cross-coupling reactions is crucial when chiral centers are present in the coupling partners or when new stereocenters are formed. For a substrate like 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, stereoselectivity becomes relevant when coupling with partners that contain stereogenic centers or prochiral elements. For instance, in couplings with vinyl-organometallics, the stereochemistry (E/Z) of the double bond is typically retained. While the pyrazole itself is achiral, the introduction of chiral ligands on the palladium catalyst can influence the stereochemical outcome in specific transformations where new chiral centers are generated.

Nucleophilic Substitution Reactions Involving the Iodo Group (e.g., via aryne or SNAr mechanisms, if applicable)

Direct displacement of the iodo group by a nucleophile is generally challenging for electron-rich or neutral heteroaromatic systems. The viability of nucleophilic aromatic substitution (SNAr) is highly dependent on the electronic nature of the aromatic ring. The SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negative charge in the intermediate Meisenheimer complex.

The 3-iodo-1-isopropyl-5-methyl-1H-pyrazole molecule, with its electron-donating alkyl substituents, is not activated towards SNAr. Therefore, direct substitution of the iodine by nucleophiles like alkoxides, amides, or cyanides under standard SNAr conditions is not expected to be efficient.

Similarly, the formation of a pyrazolyne intermediate, analogous to benzyne, is not a common or favorable pathway for five-membered heterocycles like pyrazole. Such mechanisms require very strong bases (e.g., NaNH₂, n-BuLi) and are generally not observed for this class of compounds. Consequently, nucleophilic substitution reactions at the C-3 position typically proceed via transition-metal-catalyzed cross-coupling pathways as described above.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring (e.g., at C-4)

The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (SEAr). In 1,3,5-trisubstituted pyrazoles, the C-4 position is the only available site on the ring for substitution and is electronically activated for such reactions. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

For 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, the C-4 position can be readily functionalized. For example, halogenation can introduce an additional reactive handle for further derivatization.

Iodination: Treatment with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., HIO₃, CAN), can install an iodine atom at the C-4 position.

Bromination and Chlorination: Similarly, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine at C-4, respectively.

These reactions proceed under mild conditions and typically give high yields of the 3,4-dihalo-1-isopropyl-5-methyl-1H-pyrazole product.

| Reaction | Reagent | Solvent | Conditions | Outcome | Ref |

| Iodination | I₂ / HIO₃ | Acetic Acid | Reflux | 4-Iodo product | |

| Iodination | NIS | Acetonitrile (B52724) | Room Temp. | 4-Iodo product | |

| Bromination | NBS | CCl₄ | Reflux | 4-Bromo product | |

| Thiocyanation | PhICl₂ / NH₄SCN | THF | 0 °C | 4-Thiocyano product |

Functionalization Reactions at the Methyl Group (C-5)

The methyl group at the C-5 position offers another site for derivatization, although it is generally less reactive than the C-I bond or the C-4 ring position. Functionalization typically requires harsher conditions or the use of radical initiators.

Radical Halogenation: The methyl group can be halogenated under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN can lead to the formation of 5-(bromomethyl)-3-iodo-1-isopropyl-1H-pyrazole. This brominated intermediate is a versatile precursor for introducing various nucleophiles via SN2 reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can oxidize the methyl group to a carboxylic acid, yielding 3-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid. This introduces a valuable functional group that can be used for amide bond formation or other transformations.

Deprotonation/Lithiation: While the acidity of the C-5 methyl protons is not high, treatment with a very strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) could potentially deprotonate the methyl group. The resulting lithiated species could then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides), though this pathway may compete with lithium-halogen exchange at the more reactive C-3 iodo position.

These transformations expand the synthetic utility of the parent molecule, allowing for the introduction of diverse functionalities at the C-5 position.

Transformations Involving the N-Isopropyl Group (e.g., selective dealkylation, rearrangement studies)

The N-isopropyl group of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole represents a site of potential reactivity, offering pathways to further derivatization through selective dealkylation or rearrangement. While specific studies on this exact molecule are not extensively documented, the reactivity of N-alkyl groups on pyrazole rings has been a subject of broader chemical investigation. The transformations involving the N-isopropyl substituent are influenced by factors such as steric hindrance, electronic effects of the pyrazole ring, and the reaction conditions employed.

Selective Dealkylation:

The cleavage of the N-isopropyl group from the pyrazole ring, a process known as N-dealkylation, is a synthetically useful transformation that allows for the unmasking of the N-H pyrazole. This process is typically achieved under acidic conditions, where protonation of the pyrazole ring facilitates the departure of the alkyl group as a carbocation or its elimination.

The stability of the resulting isopropyl carbocation suggests that the dealkylation of N-isopropyl pyrazoles can proceed under conditions that favor carbocation formation. Strong acids such as trifluoroacetic acid (TFA) or mineral acids are often employed to promote this transformation. The general mechanism is believed to involve the protonation of one of the pyrazole nitrogen atoms, which weakens the N-C(isopropyl) bond. Subsequent heating can then lead to the cleavage of this bond, yielding the N-unsubstituted pyrazole and propene or other products derived from the isopropyl cation.

While specific data for 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is not available, related studies on N-alkyl pyrazoles provide insight into the conditions that might be effective. For instance, acid-catalyzed N-alkylation of pyrazoles is a reversible process, and shifting the equilibrium towards dealkylation can be achieved by removal of the alkene byproduct or by using a large excess of acid researchgate.netsemanticscholar.orgmdpi.com.

Table 1: Plausible Conditions for Selective N-Deisopropylation

| Reagent/Catalyst | Solvent | Temperature | Potential Outcome |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Reflux | N-deisopropylation |

| Hydrobromic Acid (HBr) | Acetic Acid | 100-120 °C | N-deisopropylation |

| Pyridinium Hydrochloride | Neat | 180-210 °C | N-dealkylation |

| Lewis Acids (e.g., AlCl₃) | Toluene | Elevated | Potential for dealkylation |

This table presents hypothetical conditions based on general knowledge of N-dealkylation reactions of related heterocyclic compounds.

Rearrangement Studies:

Rearrangements involving the N-isopropyl group of a pyrazole are less common than dealkylation. However, photochemical conditions have been shown to induce rearrangements in N-alkyl pyrazoles, leading to the formation of isomeric imidazoles semanticscholar.orgresearchgate.net. This type of transformation typically proceeds through a high-energy intermediate, such as a Dewar-type benzene or a valence isomer, followed by ring-opening and re-cyclization to afford the thermodynamically more stable imidazole ring system.

For 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, a hypothetical photochemical rearrangement could potentially lead to the formation of an N-isopropylimidazole derivative. The course of such a reaction would be highly dependent on the wavelength of light used, the solvent, and the presence of any photosensitizers.

Another possibility for rearrangement could involve thermal conditions, although this is less documented for simple N-alkyl groups. High temperatures could potentially induce migration of the isopropyl group from the nitrogen to a carbon atom of the pyrazole ring, though this would likely require harsh conditions and may compete with decomposition pathways. Studies on 3H-pyrazoles have shown thermal rearrangements involving alkyl migrations to both carbon and nitrogen atoms cdnsciencepub.com.

In the absence of specific experimental data for 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, the exploration of its N-isopropyl group transformations remains an area for further research. The principles of N-dealkylation under acidic conditions and potential photochemical rearrangements provide a foundation for designing experiments to probe the reactivity of this specific and synthetically versatile molecule.

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Iodo 1 Isopropyl 5 Methyl 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete picture of its covalent framework and spatial arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Definitive Connectivity and Spatial Relationships

A detailed understanding of the molecular structure of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole can be achieved through a series of 2D NMR experiments.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For the title compound, a clear correlation would be observed between the methine proton of the isopropyl group and the six methyl protons. This helps to unambiguously identify the isopropyl moiety. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. emerypharma.com This would allow for the assignment of each proton signal to its corresponding carbon atom. For instance, the signal for the C4-H proton of the pyrazole (B372694) ring would show a direct correlation to the C4 carbon.

Correlations from the isopropyl methine proton to the N1-attached carbon of the pyrazole ring (C5) and potentially to C4.

Correlations from the methyl protons at C5 to C5, C4, and the N1-nitrogen.

Correlations from the C4-H proton to C3, C5, and the carbon of the methyl group at C5.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of atoms, regardless of their bonding connectivity. A key NOESY correlation would be expected between the isopropyl methine proton and the C5-methyl protons, confirming their relative orientation in space. nih.gov

A hypothetical set of ¹H and ¹³C NMR chemical shifts for 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, based on data from similar substituted pyrazoles, is presented below. nih.govnih.gov

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C3 | - | ~95 |

| C4 | ~6.2 | ~110 |

| C5 | - | ~148 |

| C5-CH₃ | ~2.3 | ~14 |

| N-CH(CH₃)₂ | ~4.5 (septet) | ~52 |

| N-CH(CH₃)₂ | ~1.5 (doublet) | ~22 |

Dynamic NMR Studies for Conformational Analysis of the Isopropyl Group and Pyrazole Ring Dynamics

The isopropyl group attached to the N1 position of the pyrazole ring is subject to rotational dynamics. At room temperature, the rotation around the N-C(isopropyl) bond is typically fast on the NMR timescale, resulting in a single set of signals for the two methyl groups of the isopropyl moiety. However, at lower temperatures, this rotation can be slowed, potentially leading to the observation of distinct signals for the two methyl groups, which become diastereotopic. copernicus.org Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, can be used to determine the energy barrier for this rotation. researchgate.net

Furthermore, in the broader context of pyrazole chemistry, N-N prototropic tautomerism is a well-documented phenomenon in N-unsubstituted pyrazoles. nih.gov While the N1-isopropyl substitution in the title compound prevents this specific type of tautomerism, dynamic NMR could still be employed to study other potential dynamic processes, such as restricted rotation of the entire molecule or solvent-solute interactions that might influence the conformational preferences.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and torsional angles.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

While a crystal structure for 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is not publicly available, data from related substituted pyrazoles can provide insights into its expected solid-state geometry. mdpi.comresearchgate.net The pyrazole ring is expected to be largely planar. The C-I bond length at the C3 position would be a key parameter, as would the geometry around the N1-isopropyl group. The bond lengths and angles within the pyrazole ring would be consistent with its aromatic character.

A hypothetical table of selected bond lengths and angles is presented below, based on known structures of similar pyrazole derivatives. nih.gov

| Parameter | Expected Value |

| C3-I Bond Length | ~2.08 Å |

| N1-C(isopropyl) Bond Length | ~1.48 Å |

| C3-N2-N1 Angle | ~105° |

| N1-C5-C4 Angle | ~108° |

| C3-C4-C5 Angle | ~105° |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways under ionization.

For 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (C₇H₁₁IN₂), the expected monoisotopic mass is 249.9967 g/mol . mdpi.com HRMS would be able to confirm this with high accuracy (typically within 5 ppm).

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide valuable structural information. Based on the general fragmentation patterns of pyrazoles and halogenated compounds, the following fragmentation pathways are plausible: whitman.eduresearchgate.netresearchgate.net

Loss of the isopropyl group: A prominent fragmentation pathway would likely involve the cleavage of the N-isopropyl bond, leading to the formation of a [M - C₃H₇]⁺ ion.

Loss of iodine: The cleavage of the C-I bond would result in a [M - I]⁺ ion. The large size and relative weakness of the C-I bond make this a likely fragmentation.

Ring fragmentation: The pyrazole ring itself can undergo fragmentation, leading to smaller charged fragments. The specific fragmentation pattern would be characteristic of the substitution pattern on the ring.

Rearrangements: Rearrangement reactions prior to fragmentation are also possible and can lead to complex fragmentation patterns.

The presence of iodine (¹²⁷I) as a single stable isotope simplifies the isotopic pattern of the molecular ion peak.

A hypothetical HRMS fragmentation table is presented below:

| m/z (calculated) | Proposed Fragment | Formula |

| 249.9967 | [M]⁺ | [C₇H₁₁IN₂]⁺ |

| 206.9546 | [M - C₃H₇]⁺ | [C₄H₄IN₂]⁺ |

| 123.0922 | [M - I]⁺ | [C₇H₁₁N₂]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and elucidation of the molecular structure of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole. These two methods are complementary, providing a comprehensive vibrational profile of the molecule. labmanager.comyoutube.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. youtube.com For 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrazole ring, the isopropyl group, the methyl group, and the carbon-iodine bond.

Raman Spectroscopy: Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. youtube.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. youtube.com Therefore, Raman spectroscopy would provide valuable information about the pyrazole ring's symmetric stretching modes and the C-I bond vibration.

Expected Vibrational Modes:

The primary vibrational modes for 3-iodo-1-isopropyl-5-methyl-1H-pyrazole can be assigned to its constituent functional groups.

Pyrazole Ring Vibrations: The pyrazole core gives rise to a series of characteristic vibrations. These include C=N and N-N stretching vibrations, as well as in-plane and out-of-plane ring deformation modes. The C=N stretching vibrations in pyrazole derivatives are typically observed in the 1500-1600 cm⁻¹ region. The N-N stretching frequency is expected in the 1100-1200 cm⁻¹ range. Ring deformation and C-H bending vibrations will appear at lower frequencies. The substitution pattern on the pyrazole ring, with isopropyl, methyl, and iodo groups, will influence the exact positions and intensities of these bands. For instance, studies on substituted pyrazoles have identified characteristic absorption bands for the pyrazole nuclei in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov

Isopropyl Group Vibrations: The isopropyl group will be identifiable by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the isopropyl moiety are expected around 2970 cm⁻¹ and 2870 cm⁻¹, respectively. The C-H bending (scissoring) vibrations of the CH₃ groups and the CH group will appear in the 1470-1430 cm⁻¹ and ~1340 cm⁻¹ regions, respectively.

Methyl Group Vibrations: The methyl group attached to the pyrazole ring at the C5 position will also exhibit characteristic C-H stretching and bending vibrations in similar regions to the isopropyl methyl groups, although the electronic environment of the ring may cause slight shifts. Asymmetric and symmetric deformations of methyl groups are typically found in the 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹ regions, respectively. derpharmachemica.com

Carbon-Iodine (C-I) Vibration: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This is due to the high mass of the iodine atom. This band might be weak in the IR spectrum but should be readily observable in the Raman spectrum.

A summary of the expected vibrational frequencies is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyrazole Ring | C=N Stretch | 1500 - 1600 | IR, Raman |

| Pyrazole Ring | N-N Stretch | 1100 - 1200 | IR, Raman |

| Pyrazole Ring | Ring Deformation | Lower Frequencies | IR, Raman |

| Isopropyl Group | Asymmetric C-H Stretch | ~2970 | IR, Raman |

| Isopropyl Group | Symmetric C-H Stretch | ~2870 | IR, Raman |

| Isopropyl Group | C-H Bending | 1470 - 1430, ~1340 | IR, Raman |

| Methyl Group | Asymmetric C-H Stretch | ~2960 | IR, Raman |

| Methyl Group | Symmetric C-H Stretch | ~2870 | IR, Raman |

| Methyl Group | C-H Bending | 1460 - 1375 | IR, Raman |

| Carbon-Iodine | C-I Stretch | 500 - 600 | Raman |

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and help assign the vibrational frequencies of molecules. nih.gov A comparison between the experimental and theoretically calculated spectra can provide a more detailed and accurate assignment of the vibrational modes. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment of Derived Chiral Compounds

While 3-iodo-1-isopropyl-5-methyl-1H-pyrazole itself is not chiral, chiral derivatives can be synthesized, for instance, by introducing a stereocenter in the isopropyl group (e.g., replacing a methyl with another substituent) or by creating atropisomerism through bulky substituents. For these chiral derivatives, chiroptical spectroscopy becomes an indispensable tool for determining their absolute configuration. mdpi.comrsc.org The two primary techniques in this domain are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible region, corresponding to electronic transitions. researchgate.net The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. For a chiral derivative of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, the pyrazole ring and any other chromophoric substituents would contribute to the ECD spectrum. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereogenic centers. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry can be unambiguously assigned. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. rsc.org VCD provides information about the stereochemistry based on the vibrational transitions of the molecule. rsc.org A key advantage of VCD is that it probes the chirality of the entire molecule, as every vibrational mode can potentially be VCD active, not just those associated with a chromophore. rsc.org This makes VCD a powerful technique for molecules with few or no strong UV-Vis chromophores.

For a chiral derivative of our target compound, the VCD spectrum would show a series of positive and negative bands in the mid-infrared region. The stereochemical information is encoded in the sign pattern of these bands. Similar to ECD, the absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using DFT. rsc.org The high resolution of VCD spectra and the ability to model them accurately for the electronic ground state make it a robust method for stereochemical assignment. youtube.com

Complementarity of ECD and VCD:

ECD and VCD are often used in a complementary fashion to provide a more confident stereochemical assignment. researchgate.net While ECD is sensitive to the spatial arrangement of chromophores, VCD provides detailed information about the conformation of the entire molecular framework. For flexible molecules, a combined ECD and VCD analysis can help to determine the preferred solution-state conformation in addition to the absolute configuration. researchgate.net

The table below summarizes the application of these techniques for a hypothetical chiral derivative.

| Technique | Principle | Spectral Region | Information Obtained | Methodology for Assignment |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | UV-Visible | Absolute configuration of chromophoric centers. | Comparison of experimental spectrum with TD-DFT calculated spectrum. |

| VCD | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Infrared | Absolute configuration of the entire molecule, including non-chromophoric stereocenters. | Comparison of experimental spectrum with DFT calculated spectrum. |

Computational and Theoretical Studies on 3 Iodo 1 Isopropyl 5 Methyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and most stable three-dimensional arrangement (optimized molecular geometry) of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole. DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), can accurately model the molecule's properties. nih.govresearchgate.net

The optimized geometry is characterized by a planar five-membered pyrazole (B372694) ring. The substituents—an iodine atom at position C3, an isopropyl group at nitrogen N1, and a methyl group at C5—are positioned around this core. Calculations can predict key structural parameters, including bond lengths and angles. For instance, the N-N bond length is a diagnostic feature of the pyrazole ring's aromaticity. beilstein-journals.org The electronic structure analysis involves examining the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is crucial for understanding the molecule's kinetic stability and reactivity. researchgate.net The electron-donating nature of the methyl and isopropyl groups and the electron-withdrawing and polarizable characteristics of the iodine atom influence the electron density distribution across the pyrazole ring.

Table 1: Predicted Optimized Molecular Geometry Parameters for 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (Hypothetical DFT Data)

| Parameter | Predicted Value | Description |

|---|---|---|

| Bond Lengths | ||

| N1-N2 | ~1.35 Å | Typical for aromatic pyrazole rings |

| N2-C3 | ~1.33 Å | Carbon-nitrogen bond adjacent to iodine |

| C3-C4 | ~1.41 Å | Carbon-carbon bond in the pyrazole ring |

| C4-C5 | ~1.37 Å | Carbon-carbon bond in the pyrazole ring |

| C5-N1 | ~1.38 Å | Carbon-nitrogen bond adjacent to methyl |

| C3-I | ~2.08 Å | Carbon-iodine bond |

| N1-C(isopropyl) | ~1.48 Å | Bond connecting isopropyl group to the ring |

| Bond Angles | ||

| C5-N1-N2 | ~112° | Angle within the pyrazole ring |

| N1-N2-C3 | ~105° | Angle within the pyrazole ring |

| N2-C3-C4 | ~111° | Angle within the pyrazole ring |

| C3-C4-C5 | ~106° | Angle within the pyrazole ring |

Note: These values are illustrative and based on typical parameters for substituted pyrazoles calculated via DFT methods.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Theoretical calculations are instrumental in predicting spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net This allows for the prediction of ¹H and ¹³C NMR spectra, aiding in the assignment of signals to specific atoms within the molecule.

Furthermore, computational methods can determine the vibrational frequencies corresponding to the normal modes of molecular vibration. These theoretical frequencies, after applying a standard scaling factor to account for anharmonicity and basis set limitations, can be correlated with experimental infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions, such as C-H stretches, ring deformations, or vibrations of the isopropyl group, allowing for a detailed assignment of the experimental spectrum. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (in CDCl₃, Hypothetical GIAO-DFT Data)

| ¹H NMR | Predicted δ (ppm) | Assignment |

|---|---|---|

| ~6.15 | H4 (proton on pyrazole ring) | |

| ~4.40 | CH (methine proton of isopropyl group) | |

| ~2.30 | CH₃ (methyl group at C5) | |

| ~1.45 | CH₃ (2x methyl groups of isopropyl) | |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| ~150.0 | C5 (carbon bearing the methyl group) | |

| ~112.0 | C4 (protonated carbon on the ring) | |

| ~65.0 | C3 (carbon bearing the iodine atom) | |

| ~52.0 | CH (methine carbon of isopropyl group) | |

| ~22.5 | CH₃ (2x methyl carbons of isopropyl) |

Note: These chemical shifts are estimated based on general principles and data for similar pyrazole structures.

Elucidation of Reaction Mechanisms and Transition State Analysis for Synthetic Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions. For the synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, a plausible route involves the N-isopropylation of 3-iodo-5-methyl-1H-pyrazole or the direct iodination of 1-isopropyl-5-methyl-1H-pyrazole. Theoretical modeling can be used to investigate the energetics of these pathways.

By calculating the potential energy surface, chemists can identify the structures of reactants, intermediates, transition states, and products. Transition state theory combined with computational chemistry allows for the calculation of activation energies, which determine the rate of a reaction. nih.gov For instance, in the iodination step, calculations can show why the electrophilic iodine attacks the C3 position with high regioselectivity over other positions. This is often explained by analyzing the distribution of electron density and the stability of the intermediate (sigma complex). ijraset.com The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that a calculated transition state correctly connects the reactant and product, providing a complete picture of the reaction pathway.

Conformational Analysis and Energy Landscapes of the N-Isopropyl Group and Overall Molecular Structure

The presence of the N-isopropyl group introduces conformational flexibility to the molecule. The rotation around the single bond connecting the isopropyl group's methine carbon to the pyrazole ring's N1 atom is a key degree of freedom. Conformational analysis using computational methods can map the potential energy landscape associated with this rotation.

A potential energy surface scan is performed by systematically varying the dihedral angle (e.g., C5-N1-C(isopropyl)-H) and calculating the energy at each step. This process reveals the low-energy (stable) conformers and the high-energy (transitional) states. The resulting energy profile shows the energy barriers that must be overcome for the isopropyl group to rotate from one stable conformation to another. This information is crucial for understanding how the molecule's shape might influence its interactions in different chemical environments. Studies on similar substituted heterocycles have shown that such conformational preferences can significantly impact biological activity and physical properties. acs.org

Table 3: Hypothetical Relative Energies of N-Isopropyl Group Conformers

| Conformer | Dihedral Angle (C5-N1-C-H) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Staggered 1 | 60° | 0.0 | Most stable conformer |

| Eclipsed | 120° | ~2.5 | Rotational barrier (transition state) |

Note: The energy values are illustrative examples of what a conformational analysis would reveal.

Studies on Aromaticity and Electronic Delocalization within the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that adheres to Hückel's rule, containing six delocalized π-electrons in a planar, cyclic system. beilstein-journals.orgijraset.com This aromaticity is a defining feature of its stability and reactivity. Computational methods provide quantitative measures to assess the degree of aromaticity.

One of the most common methods is the calculation of the Nucleus-Independent Chemical Shift (NICS). beilstein-journals.org A probe atom is placed at the geometric center of the pyrazole ring, and its magnetic shielding is calculated. A significant negative NICS value (e.g., NICS(0) or NICS(1)) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Other electronic-based indices, such as the Multi-Center Index (MCI) or the Aromatic Fluctuation Index (FLU), can also be used to quantify electronic delocalization. beilstein-journals.org Analysis of the optimized geometry provides further clues; aromatic systems tend to have bond lengths that are intermediate between single and double bonds, showing little bond length alternation. nih.gov While the iodo, isopropyl, and methyl substituents will modulate the electronic properties of the ring, they are not expected to disrupt its fundamental aromatic character.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis can be optimized using one-pot strategies involving consecutive amide coupling and intramolecular cyclization, as demonstrated for structurally related pyrazole-fused γ-pyrone derivatives . Regioselectivity is influenced by reaction temperature and solvent polarity. For example, lithium 1,3-diketonates can serve as efficient synthons for pyrazole derivatives, enabling selective functionalization at the 3- and 5-positions . Iodination at the 4-position (as in the target compound) may require electrophilic substitution under controlled conditions, with iodine monochloride (ICl) as a reagent.

Q. How should researchers characterize the crystal structure and confirm molecular geometry?

- Methodological Answer : X-ray crystallography remains the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to minimize residual density errors . For graphical representation, ORTEP-III with a GUI provides clear thermal ellipsoid plots to visualize atomic displacement parameters . Complement crystallographic data with - and -NMR spectroscopy; pyrazole ring protons typically resonate at 7.0–8.2 ppm, while methyl and isopropyl groups appear as distinct singlets or septets .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Begin with enzyme inhibition assays targeting bacterial DNA gyrase or methylthioadenosine nucleosidase (MTAN), as pyrazole derivatives have shown affinity for these enzymes . Use fluorescence-based assays to quantify IC values. For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., breast cancer MCF-7), comparing results to known pyrazole-based antitumor agents .

Advanced Research Questions

Q. How to design computational studies to predict binding modes with target enzymes?

- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite, with protein structures sourced from the PDB (e.g., S. aureus MTAN, PDB: 3Q8L). Validate docking poses with 5-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy to identify critical interactions, as done for pyrazole inhibitors of MTAN .

Q. How to resolve contradictions between synthetic yields and computational reaction feasibility?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways and identify kinetic vs. thermodynamic control. For example, computational studies on γ-pyranopyrazole formation revealed that transition-state energies govern chemoselectivity, explaining discrepancies between predicted and observed yields . Experimentally, optimize reaction conditions (e.g., catalyst loading, solvent polarity) to align with computational predictions.

Q. What strategies improve metabolic stability based on structure-property relationships?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., iodine at C3) to reduce cytochrome P450-mediated oxidation. Assess metabolic stability using liver microsome assays (human or rodent). Compare half-life () to analogs like 5-ethyl-1H-pyrazole-3-amine hydrochloride, where alkyl substituents enhance stability . For in silico guidance, use QSAR models correlating logP and polar surface area with clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.